molecular formula C11H8F3NO2 B13716170 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline CAS No. 53985-76-5

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline

Cat. No.: B13716170
CAS No.: 53985-76-5
M. Wt: 243.18 g/mol
InChI Key: WQCHNKFJKTTZDK-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline is a heterocyclic organic compound characterized by the presence of a quinoline ring substituted with a hydroxy group at the 4-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and trifluoromethoxybenzene.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including nitration, reduction, and cyclization.

    Final Product: The final product, this compound, is obtained through hydrolysis and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The trifluoromethoxy group at the 7-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    4-Hydroxy-7-trifluoromethoxyquinoline: Lacks the methyl group at the 2-position, affecting its reactivity and applications.

    2-Methyl-7-trifluoromethoxyquinoline:

Uniqueness

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The trifluoromethoxy group enhances its stability and lipophilicity, while the hydroxy and methyl groups contribute to its reactivity and biological activity.

Properties

CAS No.

53985-76-5

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

2-methyl-7-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C11H8F3NO2/c1-6-4-10(16)8-3-2-7(5-9(8)15-6)17-11(12,13)14/h2-5H,1H3,(H,15,16)

InChI Key

WQCHNKFJKTTZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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